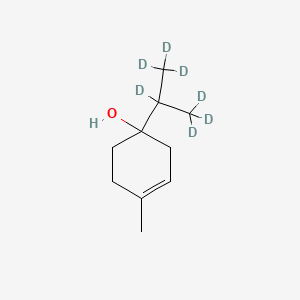

外消旋萜品烯-4-醇-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“rac Terpinen-4-ol-d7” is an isotope labelled version of rac Terpinen-4-ol . It is a chiral starting material for hydroxylation and epoxidation reactions . Terpinen-4-ol is one of the primary active ingredients of tea tree oil and is found in a variety of aromatic plants . It is used as an anti-inflammatory and antioxidant agent .

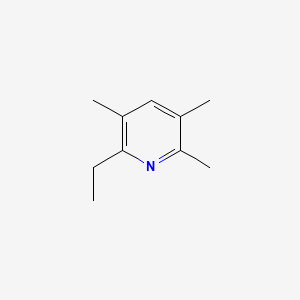

Molecular Structure Analysis

The molecular formula of “rac Terpinen-4-ol-d7” is C10H11D7O, and its molecular weight is 161.29 .

Chemical Reactions Analysis

Terpinen-4-ol has been reported to have anti-inflammatory effects . It has been evaluated through in-vitro procedures including blocking of protein denaturation and human RBC membrane stabilization .

科学研究应用

Antiseptic Research

As an antiseptic, rac-Terpinen-4-ol-d7 is studied for its potential to inhibit the growth of bacteria and other microorganisms. It’s particularly relevant in research focused on antibiotic-resistant bacteria .

Antibiotic Resistance

Terpinen-4-ol, the non-deuterated counterpart, is effective against antibiotic-resistant bacteria, including MRSA. It has been shown to act in synergy with certain antibiotics, suggesting that Terpinen-4-ol-d7 could be used in similar research applications .

Anti-inflammatory Research

Terpinen-4-ol is known for its anti-inflammatory effects. Studies on Terpinen-4-ol-d7 could focus on understanding the mechanisms by which it improves inflammation-related conditions .

作用机制

Target of Action

rac Terpinen-4-ol-d7, also known as Terpinen-4-ol-d7, is primarily known for its antiseptic properties . It has been shown to have significant effects on macrophages , which are key cells in the immune system that participate in all stages of immune responses .

Mode of Action

Terpinen-4-ol-d7 interacts with its targets, primarily macrophages, by inducing a significant decrease in the expression levels of inflammatory cytokines induced by lipopolysaccharide (LPS) . It also shows antioxidant effects .

Biochemical Pathways

Terpinen-4-ol-d7 affects several biochemical pathways. It mainly impacts glutamine and glutamate metabolism and glycine, serine, and threonine metabolic pathways . It increases the transcript levels of GLS and GDH, promoting glutamine catabolism .

Result of Action

The overall results of Terpinen-4-ol-d7’s action include the inhibition of mTOR phosphorylation to promote glutamine metabolism and increased cell oxidative phosphorylation levels . This leads to the inhibition of the expression of LPS-induced inflammatory cytokines . It also demonstrates a dose-dependent inhibition of the growth of colorectal, pancreatic, prostate, and gastric cancer cells .

安全和危害

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

属性

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/i1D3,2D3,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-UNAVHCQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1(CCC(=CC1)C)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Morpholine, 4-[2-[(2-methylpropyl)thio]-1-thioxoethyl]- (9CI)](/img/no-structure.png)

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)